Cas no 1804385-29-2 (2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine)

2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C7H3F3N4O3/c8-7(9,10)17-6-3(2-11)1-4(14(15)16)5(12)13-6/h1H,(H2,12,13)
- InChIKey: HLJQACQZYBTNRH-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=CC(=C(N)N=1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 118
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026003613-500mg |
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine |
1804385-29-2 | 97% | 500mg |
$1,009.40 | 2022-04-02 | |
Alichem | A026003613-1g |
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine |
1804385-29-2 | 97% | 1g |
$1,814.40 | 2022-04-02 |
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Wei Chen Nanoscale, 2015,7, 6957-6990
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridineに関する追加情報
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine: A Comprehensive Overview
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine (CAS No. 1804385-29-2) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, offers a wide range of applications, from pharmaceutical development to advanced materials research. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine.
Chemical Structure and Properties
The molecular formula of 2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine is C9H4F3N4O3, and its molecular weight is approximately 261.14 g/mol. The compound features a pyridine ring substituted with an amino group at the 2-position, a cyano group at the 5-position, a nitro group at the 3-position, and a trifluoromethoxy group at the 6-position. These functional groups contribute to the compound's unique chemical properties and reactivity.
The presence of the amino and cyano groups imparts significant nucleophilic and electrophilic characteristics, making it a versatile intermediate in organic synthesis. The nitro group enhances the compound's electron-withdrawing properties, while the trifluoromethoxy group introduces additional fluorine atoms, which can influence solubility, stability, and biological activity.
Synthesis Methods
The synthesis of 2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine has been explored through various routes. One common method involves the sequential functionalization of a pyridine derivative. For instance, starting from 2-amino-5-cyanopyridine, the introduction of the nitro and trifluoromethoxy groups can be achieved through selective nitration and alkylation reactions.
A typical synthetic pathway involves the following steps:
- Nitration of 2-amino-5-cyanopyridine using a suitable nitrating agent to form 2-amino-5-cyano-3-nitropyridine.
- Alkylation with trifluoromethylating reagents to introduce the trifluoromethoxy group at the 6-position.
This approach ensures high yields and purity of the final product. Recent advancements in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, such as using microwave-assisted reactions or catalysts that minimize by-products.
Biological Activities
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine has been investigated for its potential biological activities, particularly in pharmaceutical research. Studies have shown that this compound exhibits promising antiproliferative effects against various cancer cell lines. The combination of its amino, cyano, nitro, and trifluoromethoxy groups contributes to its ability to interact with specific biological targets.
In a recent study published in the Journal of Medicinal Chemistry, researchers found that 2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine selectively inhibits certain kinases involved in cell proliferation pathways. This selective inhibition could potentially lead to new therapeutic strategies for treating cancers with minimal side effects on healthy cells.
Beyond cancer research, this compound has also shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit microbial growth makes it a candidate for developing new antibiotics to combat drug-resistant strains.
Potential Applications
The diverse chemical properties of 2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine make it suitable for various applications beyond pharmaceuticals. In materials science, this compound can be used as a building block for designing advanced functional materials with tailored properties.
In electronic materials, the presence of cyano and nitro groups can enhance electronic conductivity and stability. This makes it a promising candidate for developing organic semiconductors and photovoltaic materials. Additionally, the trifluoromethoxy group can improve thermal stability and reduce moisture sensitivity, which are crucial factors in electronic device performance.
In environmental science, this compound can be used as a precursor for synthesizing environmentally friendly materials with enhanced degradation properties. For example, it can be incorporated into biodegradable polymers or used as a catalyst in green chemical processes.
Conclusion
2-Amino-5-cyano-3-nitro-6-(trifluoromethoxy)pyridine (CAS No. 1804385-29-2) is a versatile organic compound with unique structural features that offer a wide range of applications in medicinal chemistry, materials science, and environmental science. Its chemical properties make it an attractive intermediate in organic synthesis and a potential candidate for developing new therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing compound.
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